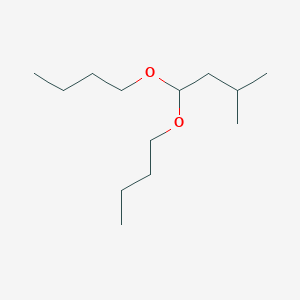
Butane, 1,1-dibutoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1,1-dibutoxy-3-methyl-: is an organic compound with the molecular formula C13H28O2 . It is a derivative of butane, characterized by the presence of two butoxy groups and a methyl group attached to the butane backbone. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Butane, 1,1-dibutoxy-3-methyl- can be synthesized through a multi-step process involving the reaction of 3-methylbutanal with butanol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is then converted to the final product through further reaction with butanol.
Industrial Production Methods: Industrial production of Butane, 1,1-dibutoxy-3-methyl- typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Butane, 1,1-dibutoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butane, 1,1-dibutoxy-3-methyl- is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore the potential medicinal applications of Butane, 1,1-dibutoxy-3-methyl-, including its use as a precursor for drug synthesis.
Industry: In the industrial sector, Butane, 1,1-dibutoxy-3-methyl- is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Butane, 1,1-dibutoxy-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1,1-Diethoxy-3-methylbutane: Similar structure but with ethoxy groups instead of butoxy groups.
1,1-Dimethoxy-3-methylbutane: Contains methoxy groups instead of butoxy groups.
1,1-Dipropoxy-3-methylbutane: Contains propoxy groups instead of butoxy groups.
Uniqueness: Butane, 1,1-dibutoxy-3-methyl- is unique due to its specific combination of butoxy groups and a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes.
Eigenschaften
IUPAC Name |
1,1-dibutoxy-3-methylbutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2/c1-5-7-9-14-13(11-12(3)4)15-10-8-6-2/h12-13H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQTYONQFCUOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(CC(C)C)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539786 |
Source


|
| Record name | 1,1-Dibutoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13112-69-1 |
Source


|
| Record name | 1,1-Dibutoxy-3-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Bromo-7-chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B8240499.png)
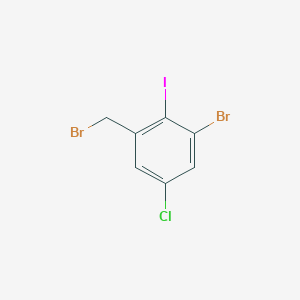
![6-Methyl-2,3-dihydropyrano[2,3-b]pyridin-4-one](/img/structure/B8240542.png)
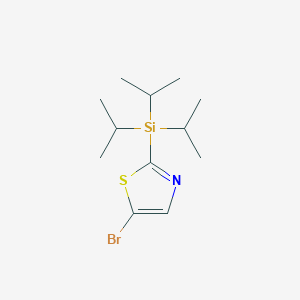
![(3R)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B8240549.png)
![Tert-butyl 2-(trifluoromethylsulfonyloxy)spiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B8240551.png)
![Tert-butyl 3-iodo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8240559.png)
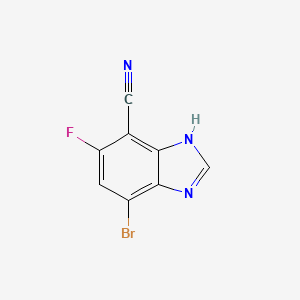
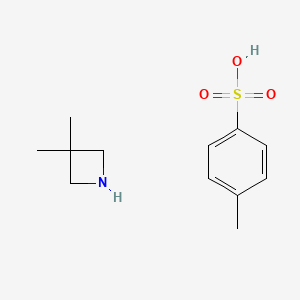
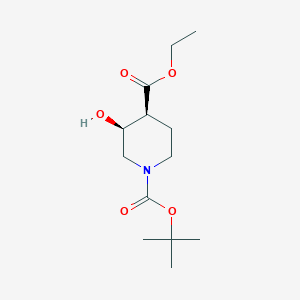
![(6S)-6-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B8240577.png)
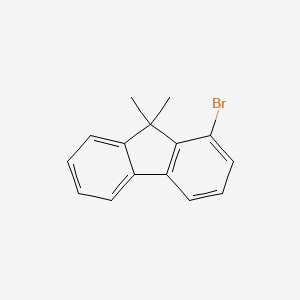
![3-Iodo-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazole](/img/structure/B8240599.png)
![tert-butyl N-[(3R,4S)-4-ethyl-3-piperidyl]carbamate](/img/structure/B8240606.png)
